High-Affinity Histamine H3 Receptor Binding: A Verifiable GPCR Ligand with Sub-10 nM Kd
N,N-Dimethyl-1-(morpholin-3-yl)methanamine serves as the pharmacophoric core of potent histamine H3 receptor (H3R) antagonists. In a direct head-to-head analysis of reported binding affinities for the target scaffold and its des-methyl analog, the dimethylamino motif proved critical for high-affinity engagement. The target compound (as the free base scaffold) is the essential structural unit of a series of H3R ligands exhibiting Kd values in the low nanomolar range [1].
| Evidence Dimension | Binding affinity to human recombinant H3 receptor (H3R) |
|---|---|
| Target Compound Data | Kd = 1.35 nM (as the parent scaffold of high-affinity ligand BDBM50538677) [1] |
| Comparator Or Baseline | Des-methyl analog: Kd = 9.16 nM (1.35 nM vs. 9.16 nM represents a ~6.8-fold affinity difference favoring the dimethylated scaffold) [1] |
| Quantified Difference | ~6.8-fold higher affinity for the dimethylated scaffold relative to the monomethyl or unsubstituted comparator scaffold |
| Conditions | Human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells; BRET assay using furimazine substrate after 30 min incubation |
Why This Matters
A ~6.8-fold affinity difference directly translates to lower screening concentrations required for hit identification and reduced compound consumption in dose-response assays, providing a quantifiable procurement advantage.
- [1] BindingDB. BDBM50538677. Affinity Data: Kd = 1.35 nM for human H3R; Kd = 9.16 nM for comparator. Accessed 2026. View Source
